Product packaging for Butalbital-13C4(Cat. No.:)

Butalbital-13C4

Cat. No.: B13404111
M. Wt: 228.23 g/mol
InChI Key: UZVHFVZFNXBMQJ-JQXHBQSKSA-N
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Description

Butalbital-13C4 is a stable, carbon-13 labeled isotopologue of Butalbital, a short-acting barbiturate, designed for use as an internal standard in quantitative mass spectrometry. This high-purity analytical standard is essential for researchers conducting drug metabolism and pharmacokinetic (DMPK) studies, forensic toxicology, and biomedical research, where it enables highly accurate quantification by correcting for variability in sample preparation and instrumental analysis . Butalbital is a barbiturate that acts as a central nervous system (CNS) depressant. Its mechanism of action is mediated through binding to the GABAA receptor, where it potentianeously prolongs the duration of chloride channel opening. This action enhances the inhibitory effects of GABA in the thalamus, leading to sedative and anxiolytic effects . Butalbital is commonly studied in the context of tension-type headache medications, often formulated in combination with analgesics like acetaminophen or aspirin, and caffeine . The incorporation of four carbon-13 atoms in this compound provides a significant mass shift from the native compound, eliminating interference during mass spectrometric detection and ensuring reliable and precise measurements in complex biological matrices such as plasma, serum, and urine. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B13404111 Butalbital-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

228.23 g/mol

IUPAC Name

5-(2-methylpropyl)-5-prop-2-enyl-(2,4,5,6-13C4)1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i8+1,9+1,10+1,11+1

InChI Key

UZVHFVZFNXBMQJ-JQXHBQSKSA-N

Isomeric SMILES

CC(C)C[13C]1([13C](=O)N[13C](=O)N[13C]1=O)CC=C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

Synthesis and Isotopic Purity of Butalbital 13c4

Synthetic Pathways for 13C-Labeled Barbiturates

The synthesis of 13C-labeled barbiturates like Butalbital-13C4 involves the strategic incorporation of carbon-13 atoms into the molecular structure. This is typically achieved through chemical synthesis utilizing commercially available 13C-labeled precursors. alfa-chemistry.com For barbiturates, a common synthetic route is the condensation reaction between a substituted malonic ester and urea. To introduce the 13C label, the synthesis would start with a 13C-labeled diethyl malonate or a related precursor.

While specific, detailed synthetic procedures for this compound are often proprietary, the general approach for creating similar barbiturate (B1230296) structures can be informative. For instance, the synthesis of various barbiturates and thiobarbiturates has been achieved through multi-component reactions, highlighting the versatility of synthetic strategies in this chemical class. tandfonline.comresearchgate.net The progress of these reactions is typically monitored using techniques like thin-layer chromatography (TLC). scielo.org.mx

Another approach for creating isotopically labeled compounds is through biosynthetic methods, where organisms are cultured in media containing 13C-labeled substrates, such as 13C-glucose. alfa-chemistry.com While more common for producing uniformly labeled biomolecules, this method could theoretically be adapted for specific precursors in a multi-step synthesis. alfa-chemistry.com

Isotopic Enrichment and Purity Assessment Methodologies

The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and the absence of unlabeled butalbital. Several analytical techniques are employed to confirm the purity and isotopic composition of the final product.

The characterization of synthesized barbiturates often involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). tandfonline.comuno.edu For this compound, ¹³C NMR would be particularly crucial for confirming the position and incorporation of the carbon-13 labels. scielo.org.mxresearchgate.net Mass spectrometry provides precise information on the molecular weight, confirming the successful incorporation of the heavier isotopes. tandfonline.com

Evaluation of Isotopic Contamination

Isotopic contamination refers to the presence of molecules with a different isotopic composition than the desired labeled compound. In the case of this compound, the primary concern is the presence of the unlabeled analyte, butalbital. lgcstandards.com This can arise from incomplete labeling during the synthesis. lgcstandards.com

The evaluation of cross-contribution, where the labeled standard contributes to the signal of the unlabeled analyte and vice versa, is critical. oup.comoup.com Studies have shown that for butalbital, a ¹³C₄-labeled internal standard results in less cross-contribution compared to a deuterated (²H₅) analogue. researchgate.netresearchgate.net For instance, when equal amounts of butalbital and this compound are present, the contribution of this compound to the ion signal of butalbital (at m/z 196) is minimal. oup.com

Table 1: Cross-Contribution of Selected Ions for Butalbital and its Isotopic Analogs

Ion Pair (Analyte/IS) Cross-Contribution (%) Reference
Butalbital (m/z 196) from ¹³C₄-Butalbital 0.37 oup.com

This interactive table allows for sorting and filtering of the data.

It is recommended that the proportion of the unlabeled molecule in the internal standard should ideally be less than 2% to avoid complex correction calculations. lgcstandards.com

Impact of Isotopic Impurity on Analytical Accuracy

The presence of isotopic impurities can significantly distort analytical data and lead to misinterpretation of results. nih.govresearchgate.net If the internal standard is contaminated with the unlabeled analyte, it can lead to an overestimation of the analyte's concentration. Conversely, if the analyte contains traces of the labeled compound, it can lead to an underestimation.

The use of stable isotope-labeled internal standards like this compound is designed to mitigate matrix effects and improve the trueness and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govlibios.fr Matrix effects can cause significant variations in analytical results, with apparent recoveries sometimes being as low as 29-37%. nih.gov However, the use of a ¹³C-labeled internal standard can correct for these effects, leading to recovery rates of 95-99%. nih.gov

The accuracy of quantification is highly dependent on the purity of the internal standard. nih.gov Omitting correction for tracer impurity can lead to largely distorted data. researchgate.net Therefore, the careful synthesis and rigorous purity assessment of this compound are essential for its function as a reliable internal standard in high-stakes analytical testing. The use of a high-purity, stable isotope-labeled internal standard is a cornerstone of accurate trace organic analysis. lgcstandards.com

Applications of Butalbital 13c4 in Quantitative Bioanalytical Chemistry

Butalbital-13C4 as an Internal Standard in Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS) are the preferred choice in liquid chromatography-mass spectrometry (LC-MS) bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. wuxiapptec.com this compound, being chemically identical to butalbital except for the isotopic enrichment, co-elutes with the analyte and experiences similar ionization effects, thereby providing effective normalization for variations in extraction, injection volume, and matrix effects. wuxiapptec.comcerilliant.com

Selection Criteria for Isotopic Internal Standards

The selection of an appropriate isotopic internal standard is a critical step in method development. Several key criteria must be considered to ensure the quality and accuracy of the quantitative assay. lgcstandards.comcerilliant.com

Isotopic Purity and Mass Difference: The internal standard should have a high degree of isotopic purity to minimize its contribution to the analyte's signal. cerilliant.com A sufficient mass difference between the analyte and the SIL-IS, ideally 4-5 Daltons, is recommended to prevent mass spectrometric cross-talk. wuxiapptec.com

Chemical and Chromatographic Similarity: The SIL-IS must exhibit chemical and physical properties nearly identical to the target analyte. wuxiapptec.com This ensures that it behaves similarly during sample preparation, including extraction recovery, and chromatographic separation. wuxiapptec.comcerilliant.com

Stability of Isotopic Labels: The isotopic labels should be stable and not susceptible to back-exchange with unlabeled atoms during the analytical procedure. cerilliant.com Carbon-13 labels are generally preferred over deuterium (B1214612) labels for this reason, as deuterium can sometimes exchange with hydrogen. wuxiapptec.com

Absence in Sample Matrix: The chosen internal standard should not be naturally present in the biological samples being analyzed. nih.gov

Comparative Analysis with Deuterated Analogs (e.g., Butalbital-2H5)

Studies comparing the performance of this compound with its deuterated counterpart, Butalbital-2H5, have revealed significant differences. Mechanistic studies have shown that while both labeled analogs contribute to the signal of unlabeled butalbital, this compound exhibits less cross-contribution compared to Butalbital-2H5. researchgate.netoup.comnih.gov

A notable observation is the "concentration dependency phenomenon" exhibited by the butalbital/Butalbital-2H5 system. In this system, the ion intensity ratios of the analyte to the internal standard increase as the concentration decreases. researchgate.netoup.comnih.gov This phenomenon is not observed in the butalbital/Butalbital-13C4 system, highlighting the superior performance and reliability of the Carbon-13 labeled standard for quantitative analysis. researchgate.netoup.comnih.gov This difference is partly attributed to potential retention time shifts with deuterated compounds, which can lead to differential matrix effects. wuxiapptec.compsu.edu

Table 1: Comparative Performance of this compound and Butalbital-2H5

Feature This compound Butalbital-2H5
Cross-Contribution Lower Higher
Concentration Dependency Not Observed Observed
Chromatographic Behavior Co-elutes closely with butalbital Potential for slight retention time shift

Evaluation of Cross-Contribution Phenomenon in Quantitative Assays

Cross-contribution, where the isotopic internal standard contributes to the analyte's mass signal and vice-versa, is a common issue in mass spectrometry that can significantly impact the accuracy and linearity of quantitative assays. oup.comresearchgate.net Research indicates that both this compound and Butalbital-2H5 contribute more significantly to the ions designated for butalbital than butalbital does to the labeled analogs. researchgate.netoup.comnih.gov However, the cross-contribution from this compound is markedly lower. researchgate.netoup.comnih.gov

Several methodologies have been developed to precisely determine the extent of cross-contribution between an analyte and its isotopic internal standard. These methods are crucial for selecting the most suitable ion pairs for quantitation.

Improved Direct Measurement (IDM): This method involves analyzing the analyte and the internal standard in separate experiments. The observed ion intensities are then normalized, assuming that equimolar amounts produce the same base-ion intensities, to calculate the percentage of cross-contribution. oup.com

Internal Standard Method (ISM): In this approach, a third, chromatographically resolved compound is used as an internal standard for both the analyte and its labeled analog. This allows for the normalization of variations in instrument conditions and derivatization efficiency. oup.com

Standard Addition: This technique involves adding known amounts of the analyte to the sample to evaluate the response and interference. acs.org

Studies have shown that all these methods generally provide a similar order of cross-contribution for the ion pairs studied, validating their use in selecting optimal ion pairs for quantitative analysis. acs.org

The phenomenon of cross-contribution can have a profound impact on the performance of a quantitative assay. When the analyte contributes to the internal standard's signal, it can lead to non-linear calibration curves, especially when low concentrations of the internal standard are used. researchgate.netnih.gov Conversely, when the internal standard contributes to the analyte's signal, it can cause inaccuracies, particularly at the lower and upper limits of quantitation. oup.comnih.gov

The use of ion pairs with minimal cross-contribution is essential for maintaining the linearity and accuracy of the calibration curve over a wide dynamic range. nih.govoup.com Studies have demonstrated that for the butalbital/Butalbital-13C4 system, ion pairs with low cross-contribution result in excellent linearity, whereas those with significant cross-contribution can lead to substantial errors if a linear calibration model is applied. oup.com

Optimization of Ion Pair Selection for Quantitation with this compound

The selection of the optimal multiple reaction monitoring (MRM) transitions, or ion pairs, is a critical step in developing a robust quantitative LC-MS/MS method. The goal is to choose ion pairs that are specific to the analyte and the internal standard, with minimal interference or cross-talk between them. wuxiapptec.comcerilliant.com

For the butalbital/Butalbital-13C4 system, research has identified specific ion pairs that exhibit minimal cross-contribution. For instance, the ion pair m/z 200/196 has been shown to be the most suitable for quantitation when this compound is used as the internal standard. researchgate.netoup.com Similarly, other ion pairs such as m/z 199/195 and m/z 185/181 have also been identified as having minimal cross-contribution. researchgate.netnih.gov The careful selection of these ion pairs, based on empirical evaluation of cross-contribution, is fundamental to achieving the highest level of accuracy and precision in quantitative bioanalysis. wuxiapptec.compsu.edu

Table 2: Suitable Ion Pairs for Butalbital Quantitation using this compound as an Internal Standard

Analyte Ion (m/z) Internal Standard Ion (m/z) Cross-Contribution Level
196 200 Minimal
195 199 Minimal
181 185 Minimal

Mass Spectrometric Characterization of Butalbital 13c4

Mass Spectral Fragmentation Patterns of 13C-Labeled Butalbital

The fragmentation of Butalbital-13C4 in a mass spectrometer, particularly under electron ionization (EI), is highly dependent on its chemical structure. Barbiturates, in general, are susceptible to extensive α-cleavage and rearrangements due to their long side chains and non-aromatic ring structure. kyushu-u.ac.jpresearchgate.net For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), butalbital and its isotopologues are typically derivatized to enhance their volatility and chromatographic properties. A common derivatization method is methylation, which converts the amide protons to methyl groups, forming N,N-dimethylbutalbital. researchgate.netoup.comresearchgate.net

The fragmentation pathways of methylated this compound are analogous to those of methylated unlabeled butalbital, with a mass shift corresponding to the number of ¹³C atoms retained in the fragment ion. oup.com The four ¹³C atoms in this compound are located on the isobutyl side chain, which influences the mass of fragments resulting from the cleavage of this chain.

Studies have identified several key ions for monitoring methylated this compound in selected ion monitoring (SIM) GC-MS. oup.comnih.gov These ions provide the basis for its use as an internal standard. The major fragment ions for derivatized this compound are summarized below.

Table 1: Key Mass Fragments of Derivatized this compound (Note: Data is for the N,N-dimethyl derivative of this compound)

Ion (m/z)Description
200Represents a significant fragment, often used for quantitation. oup.comnih.govoup.com
199An additional characteristic fragment ion. oup.comnih.gov
185A fragment resulting from a specific cleavage pathway. oup.comnih.gov
141Another monitored ion for confirmation. oup.com

This table is interactive. You can sort and filter the data.

The fragmentation process for N,N-dimethylbutalbital involves characteristic losses from the molecular ion. The introduction of the ¹³C₄ label into the isobutyl group means that fragments retaining this entire group will have a mass 4 daltons (Da) higher than the corresponding fragments of the unlabeled compound. The selection of the m/z 200/196 ion pair for quantitation (with m/z 200 for this compound and m/z 196 for butalbital) is noted as being highly suitable due to minimal cross-contribution. oup.comnih.gov

Isotopic Distribution Analysis in Mass Spectrometry

Isotopic distribution refers to the pattern of relative abundances of ions of different isotopic compositions for a given molecule. In an ideal labeled internal standard, its isotopic cluster should be clearly separated from that of the unlabeled analyte to prevent signal overlap. However, the natural abundance of heavy isotopes (like ¹³C and ²H) in the unlabeled analyte can contribute to the signal at the mass-to-charge ratio of the labeled standard, and isotopic impurities in the labeled standard can contribute to the analyte's signal. libretexts.orgnih.gov This phenomenon is known as cross-contribution. researchgate.netnih.gov

This compound has been shown to be a superior internal standard compared to its deuterated counterpart (²H₅-butalbital) because it exhibits significantly less cross-contribution. researchgate.netnih.gov Research indicates that both labeled analogues cause more significant cross-contributions to ions designated for unlabeled butalbital than the reverse. researchgate.netnih.gov However, the magnitude of this effect is smaller for this compound. researchgate.netnih.gov

For instance, when an equal amount of butalbital and this compound are present, the contribution of this compound to the signal at m/z 196 (designated for butalbital) is approximately 0.37%. oup.com Conversely, the contribution of butalbital to the signal at m/z 200 (designated for this compound) is only about 0.011%. oup.com This low and unequal cross-contribution is advantageous for accurate quantification.

A key finding is that the butalbital/¹³C₄-butalbital system does not exhibit the concentration dependency phenomenon observed with deuterated standards, where the ion ratios change as concentrations are diluted. researchgate.netnih.gov This stability makes ¹³C₄-labeled standards more robust for developing linear calibration curves over a wide concentration range. nih.govacs.org

Table 2: Cross-Contribution Between Derivatized Butalbital and this compound (Note: Data assumes equal concentrations of the analyte and the internal standard)

Ion Pair (Analyte/IS)Contribution of IS to Analyte Signal (%)Contribution of Analyte to IS Signal (%)Reference
m/z 196 / m/z 2000.370.011 oup.com
m/z 181 / m/z 1851.60.29 acs.org

This table is interactive. You can sort and filter the data.

Influence of Derivatization on Mass Spectral Characteristics

Derivatization is a critical step in the GC-MS analysis of many drugs, including barbiturates, to improve their thermal stability and chromatographic behavior. scribd.com For butalbital and this compound, methylation is the most commonly cited derivatization technique in the scientific literature. researchgate.netresearchgate.net This process involves replacing the acidic protons on the nitrogen atoms of the barbiturate (B1230296) ring with methyl groups, typically using a reagent like tetramethylammonium (B1211777) hydroxide (B78521) or diazomethane. nih.gov

The derivatization to N,N-dimethylbutalbital significantly alters the mass and fragmentation pattern of the molecule. The molecular weight increases, and the resulting N-methylated structure influences which bonds are likely to break upon ionization. oup.com The mass spectral data available for this compound is predominantly from its methylated form. researchgate.netoup.comnih.gov

The choice of derivatization agent can be pivotal in generating favorable ion pairs with minimal cross-contribution. acs.org The consistent use of methylation in studies involving this compound highlights its effectiveness in producing reliable and reproducible mass spectrometric data for quantitative analysis. researchgate.netresearchgate.net The resulting fragments, such as m/z 200, 199, and 185 for the ¹³C₄-labeled compound, are specific to the derivatized structure and are essential for its use as an internal standard in validated analytical methods. oup.comnih.gov

Role of Butalbital 13c4 in Stable Isotope Tracer Studies

Principles of Stable Isotope Tracing with 13C Analogs

Stable isotope tracing is a robust technique used to investigate the pathways and dynamics of molecules within a biological system. researchgate.netmdpi.com The core principle involves the introduction of a molecule, or "tracer," containing an enriched stable isotope, such as carbon-13 (¹³C), into a biological system. nih.govcreative-proteomics.com

Carbon exists naturally as two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C), which accounts for about 1.1% of all carbon atoms. humankinetics.com Because ¹³C is a stable, non-radioactive isotope, it is safe for use in human studies. humankinetics.comnih.gov By synthesizing a compound like Butalbital-13C4, where specific carbon atoms are replaced with ¹³C, a tracer is created that is chemically identical to the unlabeled drug but distinguishable by its mass. nih.gov

Once the ¹³C-labeled analog is administered, it follows the same metabolic and distribution pathways as the unlabeled drug. bitesizebio.com Researchers can then use highly sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to detect the ¹³C-labeled molecules and their metabolites. researchgate.neteurekaselect.com MS separates molecules based on their mass-to-charge ratio, allowing for the clear differentiation between the labeled tracer and its unlabeled counterparts. humankinetics.comshimadzu.com This allows for the precise measurement of the tracer and its metabolic products in various biological samples, such as plasma or urine. dovepress.comresearchgate.net

A key concept in these studies is the analysis of the mass isotopologue distribution (MID). researchgate.net An isotopologue is a molecule that differs only in its isotopic composition. By measuring the proportions of molecules that contain zero, one, two, or more ¹³C atoms, scientists can gain detailed information about how the tracer molecule is broken down and incorporated into other compounds. researchgate.net

Table 1: Natural Abundance of Key Stable Isotopes This table provides the natural abundance of stable isotopes commonly used in metabolic research.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Nitrogen¹⁴N~99.6%
¹⁵N~0.4%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.2%
Hydrogen¹H~99.98%
²H (Deuterium)~0.02%

Applications in Metabolic Pathway Elucidation and Flux Analysis

The use of ¹³C-labeled analogs like this compound is invaluable for elucidating metabolic pathways and quantifying the rate of metabolic reactions, a field known as metabolic flux analysis. nih.govcreative-proteomics.com

Metabolic Pathway Elucidation

By tracking the labeled carbon atoms from this compound as they are processed in the body, researchers can definitively identify its metabolites. Butalbital is known to be extensively metabolized in the liver, primarily through oxidation. nih.govdrugbank.com The major identified metabolic products are 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid. drugbank.comnih.gov

In a research setting, administering this compound and subsequently analyzing biological fluids would allow scientists to find these metabolites containing the ¹³C label. This confirms the known metabolic pathways and can also lead to the discovery of novel or minor metabolites that might otherwise go undetected. nih.gov

Table 2: Known Major Metabolites of Butalbital This table details the primary metabolites of butalbital that can be traced using a ¹³C-labeled analog.

Metabolite NameMetabolic ProcessPercentage of Excreted Dose (Approximate)
Unchanged ButalbitalRenal Excretion~3.6%
5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acidC5 Oxidation~24%
5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acidOmega-Hydroxylation~4.8%
Products of Barbituric Acid Ring HydrolysisHydrolysis~14%
Data sourced from DrugBank and FDA product labels. drugbank.comnih.gov

Metabolic Flux Analysis (¹³C-MFA)

Beyond just identifying pathways, ¹³C-MFA is a powerful technique used to quantify the rate, or flux, of molecules through various metabolic routes. researchgate.netsci-hub.secortecnet.com By measuring the rate of appearance and the labeling patterns of metabolites over time, researchers can construct computational models to understand the dynamics of a drug's metabolism. nih.gov

For instance, a study using this compound could determine the precise rate at which butalbital is converted into its major metabolites. This quantitative data is crucial for understanding how factors like co-administered drugs or genetic variations in metabolic enzymes (such as those in the Cytochrome P450 family) might alter the drug's metabolism and clearance from the body. wikipedia.orgunboundmedicine.com

Experimental Design for ¹³C-Tracer Studies in Biological Systems

A well-designed ¹³C-tracer study is essential for obtaining accurate and meaningful data. The process involves several critical steps, from selecting the tracer to analyzing the complex data. eurekaselect.comfrontiersin.orgnih.gov

The first step is the selection of an appropriate tracer . mdpi.comnih.gov In the case of studying drug metabolism, the drug itself is labeled, as with this compound. The choice of which atoms to label can be tailored to investigate specific reactions.

The experimental approach can vary depending on the research question. bitesizebio.com Common designs include:

Pulse-Chase Experiments : The system is exposed to a short "pulse" of the labeled tracer, which is then "chased" by the unlabeled version of the compound. This dynamic approach is excellent for studying the kinetics of metabolic processes, revealing how quickly a metabolite is produced and consumed.

The general workflow for such a study involves administering the ¹³C-labeled tracer to a biological system (e.g., cell cultures, animal models, or human subjects), followed by the collection of biological samples like blood or urine at specific time points. bitesizebio.comnih.gov Metabolites are then extracted from these samples and analyzed using MS or NMR to measure the incorporation of the ¹³C label. shimadzu.com The resulting data on labeling patterns is then used in computational models to calculate metabolic fluxes and interpret the pathway activities. sci-hub.senih.gov

Table 3: General Workflow for a ¹³C-Tracer Experiment This table outlines the fundamental steps involved in designing and executing a stable isotope tracer study.

StepDescriptionKey Considerations
1. Experimental Design Define the research question and select the appropriate ¹³C-labeled tracer and experimental model (e.g., in vitro, in vivo).Choice of labeled positions on the molecule. Selection of steady-state vs. dynamic labeling. frontiersin.orgnih.govnih.gov
2. Tracer Administration Introduce the ¹³C-labeled compound into the biological system.Route of administration (e.g., oral, intravenous). bitesizebio.com
3. Sample Collection Collect biological samples (e.g., plasma, urine, tissue) at predetermined time points.Timing and frequency of collection are critical for kinetic analysis.
4. Metabolite Analysis Extract metabolites from samples and analyze them using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.The analytical method must be sensitive enough to accurately measure isotopic enrichment. humankinetics.comshimadzu.com
5. Data Interpretation Process the raw data to correct for natural isotope abundance and determine the mass isotopologue distributions (MIDs) of metabolites. researchgate.netnih.gov
6. Flux Calculation Use computational software and metabolic models to calculate reaction rates (fluxes) from the isotopic labeling data.Requires a known metabolic network model. sci-hub.senih.gov

Methodological Considerations in Research Utilizing Butalbital 13c4

Mass Spectrometry Detection Modes (e.g., Selected Ion Monitoring, Full-Scan)

Mass spectrometry (MS) is the definitive detection method for analyses using Butalbital-13C4 due to its ability to differentiate between the labeled standard and the unlabeled analyte based on their mass-to-charge (m/z) ratios.

Selected Ion Monitoring (SIM): SIM is the most common mode for quantitative analysis using isotope dilution mass spectrometry. researchgate.netenovatia.com In this mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. This targeted approach significantly enhances sensitivity and reduces chemical noise by ignoring other ions from the matrix. enovatia.comupenn.edu

Research comparing this compound with deuterated butalbital (2H5-butalbital) has shown the superiority of the 13C-labeled standard. nih.gov The key advantage lies in minimizing "cross-contribution," where the isotopic cluster of one compound interferes with the signal of the other. researchgate.netnih.gov Studies have identified ion pairs with minimal cross-contribution, making them ideal for quantification. For the Butalbital/Butalbital-13C4 system, the ion pair m/z 196 (analyte) and m/z 200 (internal standard) is considered highly suitable. nih.govoup.com

Full-Scan Mode: In full-scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of the eluting compounds. core.ac.uklcms.cz This mode is primarily used for qualitative analysis, method development, and identification of unknown compounds. enovatia.comlcms.cz While less sensitive than SIM, full-scan data is valuable for confirming the identity of butalbital and for investigating the presence of metabolites or other interfering substances in the sample matrix. researchgate.netresearchgate.net A full-scan acquisition can be performed initially to identify the characteristic fragment ions of butalbital before developing a more sensitive SIM or Multiple Reaction Monitoring (MRM) method for routine quantitative analysis. lcms.cz

The table below highlights the primary uses of each detection mode in this compound analysis:

Detection ModePrimary UseAdvantagesDisadvantagesRecommended Ion Pairs (SIM)
Selected Ion Monitoring (SIM) Quantitative AnalysisHigh sensitivity, high selectivity, reduced noise upenn.eduLimited to pre-selected ions, no structural information on unknownsAnalyte (Butalbital): m/z 196, 195, 181 IS (this compound): m/z 200, 199, 185 nih.gov
Full-Scan Qualitative Analysis & Method DevelopmentProvides full mass spectrum, useful for identification core.ac.ukLower sensitivity, higher chemical noiseNot applicable

Sample Preparation and Derivatization Protocols for this compound Analysis

The goal of sample preparation is to isolate butalbital and this compound from the biological matrix (e.g., blood, urine, plasma), remove interferences, and concentrate the analytes before instrumental analysis. wa.gov

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is mixed with an immiscible organic solvent. After adjusting the pH to ensure the barbiturates are in their non-ionized form, they partition into the organic layer, which is then separated and evaporated. wa.gov

Solid-Phase Extraction (SPE): SPE has become a more common and efficient alternative to LLE. researchgate.net It uses a solid sorbent packed in a cartridge to retain the analytes from the liquid sample. Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. The Bond Elute Certify II cartridge is an example of a sorbent used for extracting barbiturates from urine. researchgate.net

Derivatization: For GC-MS analysis, derivatization is a critical step to block the polar N-H groups of the barbituric acid ring, thereby increasing the volatility and thermal stability of the analytes. researchgate.net

Methylation: This is the most common derivatization procedure for barbiturates. Reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol (B129727) or iodomethane (B122720) have been effectively used to methylate butalbital and its internal standards prior to GC-MS injection. wa.govresearchgate.netresearchgate.net The derivatization must be consistent and complete for both the analyte and the internal standard to ensure accurate quantification.

The following table outlines a typical sample preparation workflow for GC-MS analysis:

StepProcedurePurpose
1. Spiking Add a known amount of this compound solution to the biological sample (e.g., urine, plasma). osti.govIntroduction of the internal standard for isotope dilution.
2. Extraction Perform Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). wa.govresearchgate.netIsolate analytes from matrix interferences.
3. Evaporation Evaporate the solvent to dryness under a stream of nitrogen. wa.govConcentrate the extracted analytes.
4. Derivatization Reconstitute the residue with a methylating agent (e.g., TMPAH in methanol). wa.govIncrease volatility for GC analysis.
5. Analysis Inject the derivatized sample into the GC-MS system.Separation and detection.

Bioanalytical Method Development and Validation Frameworks

Before a method utilizing this compound can be used for routine analysis of samples from clinical or preclinical studies, it must undergo rigorous validation to ensure its reliability. nih.govnih.gov Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). omicsonline.orgeuropa.eu

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.gov This is assessed by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. nih.gov

Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The range of the curve defines the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eunih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to the response of an unextracted standard. nih.gov

Matrix Effect: This assesses the potential for suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix. europa.eu

Stability: The stability of butalbital in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term freezer storage. europa.eu

A validated bioanalytical method using this compound provides the confidence that the quantitative data generated is accurate and reliable for pharmacokinetic, toxicokinetic, or bioequivalence studies. nih.govpharmacompass.com

Future Directions and Emerging Research Avenues for Butalbital 13c4 Analogs

Advancements in Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds like Butalbital-13C4 is a cornerstone of drug metabolism and pharmacokinetic studies. adesisinc.com The future in this field is moving towards greater precision, efficiency, and broader applicability of labeling techniques. adesisinc.com A significant trend is the development of automated synthesis platforms and novel labeling reagents, which promise to enhance the capabilities of isotope labeling, making these tools more versatile and accessible to the scientific community. adesisinc.com

One of the key advancements lies in the strategic choice of isotope. For quantitative mass spectrometry, Carbon-13 (¹³C) labeled compounds are often preferred over deuterated (²H) analogs. creative-proteomics.com This preference is due to the greater stability of the C-C bond compared to the C-H bond, which can sometimes lead to hydrogen-deuterium exchange and compromise analytical accuracy. creative-proteomics.com Research has shown that this compound, for instance, is less prone to "cross-contribution" of ions in mass spectrometry compared to its deuterated counterpart, Butalbital-d5, leading to more reliable quantification. researchgate.netnih.gov

Furthermore, innovations in synthetic chemistry are making isotopic labeling more efficient and sustainable. The integration of flow chemistry marks a significant advancement, enhancing the safety, scalability, and efficiency of isotope synthesis. adesisinc.com This method provides precise control over reaction conditions, resulting in higher yields and purer labeled compounds. adesisinc.com Additionally, there is a growing emphasis on "green chemistry" initiatives within the stable isotope labeling market, focusing on developing environmentally friendly techniques that minimize waste. theinsightpartners.com The development of methods for direct isotope exchange, which avoids the need for pre-functionalization of molecules, represents another promising frontier. chempep.com

Future strategies also involve more complex labeling patterns and the use of multiple isotopes within a single molecule to probe intricate biochemical pathways. As synthetic methodologies become more sophisticated, the ability to create a wider array of Butalbital analogs and other labeled compounds will expand, opening new doors for detailed mechanistic studies in drug development and beyond. musechem.com

Integration with High-Resolution Mass Spectrometry and Advanced Data Analytics

The combination of isotopically labeled standards with high-resolution mass spectrometry (HRMS) is a powerful tool for modern analytical science. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer the ability to resolve complex mixtures with high mass accuracy, which is critical for differentiating between compounds with very similar masses. caltech.edu When using an internal standard like this compound, the high resolving power of these instruments allows for the clear separation of the mass signals of the labeled and unlabeled analyte, even if they co-elute chromatographically. rsc.org

A key advantage of this compound in this context is its minimal cross-contribution to the analyte's mass signal. nih.gov Studies comparing this compound with deuterated butalbital (Butalbital-d5) in gas chromatography-mass spectrometry (GC-MS) have demonstrated that the ¹³C-labeled analog provides cleaner data. researchgate.netoup.com Specifically, the this compound system does not exhibit the concentration-dependent variations in ion ratios that can be observed with deuterated analogs, a phenomenon that can complicate calibration and reduce quantitative accuracy. researchgate.netnih.gov This inherent stability and predictability make ¹³C-labeled standards particularly well-suited for the precision demands of HRMS.

The large and complex datasets generated by HRMS necessitate the use of advanced data analytics and bioinformatics tools. vanderbilt.edu In the context of stable isotope-resolved metabolomics, software has been developed for the automated analysis of HRMS data, enabling the efficient extraction of biologically relevant information. vanderbilt.edu Future research will likely see the development of more sophisticated algorithms designed to automatically process data from experiments using labeled compounds like this compound. These tools will improve the accuracy of isotopologue assignment and deconvolute overlapping isotopic peaks, further enhancing the quantitative power of the technique. rsc.org The integration of artificial intelligence (AI) and machine learning in data analysis is also a growing trend, promising to revolutionize the interpretation of complex data from isotope studies and lead to more insightful scientific discoveries. theinsightpartners.com

Broader Applications in Quantitative Omics Research

While this compound is currently used as an internal standard for targeted drug quantification, the principles of its application have significant potential in the broader field of quantitative "omics" research, including metabolomics and proteomics. creative-proteomics.com These fields aim to comprehensively identify and quantify large numbers of molecules (metabolites or proteins) in biological systems to understand complex biological processes. creative-proteomics.combertis.com

In metabolomics, stable isotope labeling is a powerful tool for tracing metabolic pathways and achieving accurate quantification. researchgate.net Chemical isotope labeling (CIL) combined with mass spectrometry has been shown to improve sensitivity, selectivity, and accuracy in metabolome analysis. chromatographyonline.com Although this compound itself may not be a primary focus of metabolomics studies, its use as a stable, non-exchangeable internal standard can be extended to the quantification of other metabolites, particularly in studies where butalbital or other barbiturates are part of the experimental system. The high analytical performance of ¹³C-labeled standards can significantly enhance the reliability of quantitative data in complex biological matrices.

Q & A

Q. What experimental designs are optimal for elucidating this compound’s neuropharmacological mechanisms in vivo?

  • Methodological Answer :
  • Combine microdialysis with behavioral assays to correlate drug concentrations in cerebrospinal fluid with analgesic efficacy .
  • Use knockout rodent models to isolate receptor subtypes (e.g., GABA_A) mediating therapeutic effects .
  • Employ pharmacodynamic modeling to distinguish central vs. peripheral mechanisms .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Use Roman numerals for tables and Arabic numerals for figures. Include error bars (SEM/SD) and statistical significance annotations (e.g., asterisks) .
  • Supplementary Materials : Archive raw spectra, pharmacokinetic curves, and computational scripts in open-access repositories (e.g., Zenodo) with persistent identifiers .
  • Ethical Compliance : Disclose animal welfare protocols (e.g., IACUC approvals) and human subject consent forms if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.